

2-(Methylthio)-4-pyrimidinecarbonitrile chemical properties

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Compound of Interest

Compound Name:	2-(Methylthio)-4-pyrimidinecarbonitrile
Cat. No.:	B072386

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An In-Depth Technical Guide to **2-(Methylthio)-4-pyrimidinecarbonitrile**

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved therapeutics.[1][2] Within this class, **2-(Methylthio)-4-pyrimidinecarbonitrile** emerges as a highly versatile and functionalized heterocyclic building block. Its unique arrangement of a reactive methylthio group, an electron-withdrawing nitrile moiety, and an electron-deficient pyrimidine core provides a rich platform for synthetic diversification. This technical guide offers an in-depth analysis of the chemical properties, spectroscopic profile, reactivity, and applications of **2-(Methylthio)-4-pyrimidinecarbonitrile**, with a focus on its utility for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

2-(Methylthio)-4-pyrimidinecarbonitrile is a solid at room temperature, appearing as a white to pale yellow powder. Its core structure is defined by a pyrimidine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with a nitrile (-C≡N) group.

Property	Value	Source
CAS Number	1124-75-0	[3] [4]
Molecular Formula	C ₆ H ₅ N ₃ S	[3] [4]
Molecular Weight	151.19 g/mol	[3] [4]
Appearance	White to cream to pale yellow powder	[5]
Purity	Typically ≥95%	[3]
Long-Term Storage	Store in a cool, dry place	[3]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of **2-(Methylthio)-4-pyrimidinecarbonitrile**. The following data, based on characteristic values for structurally related compounds and foundational spectroscopic principles, serves as a reference for characterization.[\[6\]](#)[\[7\]](#)

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Methyl Protons (-SCH ₃)	δ 2.5 - 2.7 ppm (singlet, 3H)
Pyrimidine Proton (H-5)	δ 7.3 - 7.6 ppm (doublet, 1H)	
Pyrimidine Proton (H-6)	δ 8.7 - 8.9 ppm (doublet, 1H)	
¹³ C NMR	Methyl Carbon (-SCH ₃)	δ 14 - 16 ppm
Nitrile Carbon (-C≡N)	δ 115 - 118 ppm	
Pyrimidine Carbons	δ 110 - 175 ppm	
FT-IR	Nitrile Stretch (-C≡N)	2220 - 2240 cm ⁻¹
Aromatic Ring Stretch (C=N, C=C)		1500 - 1600 cm ⁻¹
C-H Stretch (Aromatic & Aliphatic)		2900 - 3100 cm ⁻¹
Mass Spec (MS)	Molecular Ion Peak [M] ⁺	m/z = 151

Expert Interpretation: In the ¹H NMR spectrum, the three protons of the methylthio group are expected to appear as a sharp singlet around 2.6 ppm. The two protons on the pyrimidine ring are not equivalent and will appear as doublets due to coupling with each other. The H-6 proton is adjacent to the electron-deficient nitrogen and deshielded by the nitrile group, thus it is expected to resonate significantly downfield compared to the H-5 proton. The FT-IR spectrum provides clear evidence of the key functional groups: a sharp, strong peak for the nitrile group and a series of peaks in the fingerprint region for the pyrimidine ring structure.[\[7\]](#)

Synthesis and Chemical Reactivity

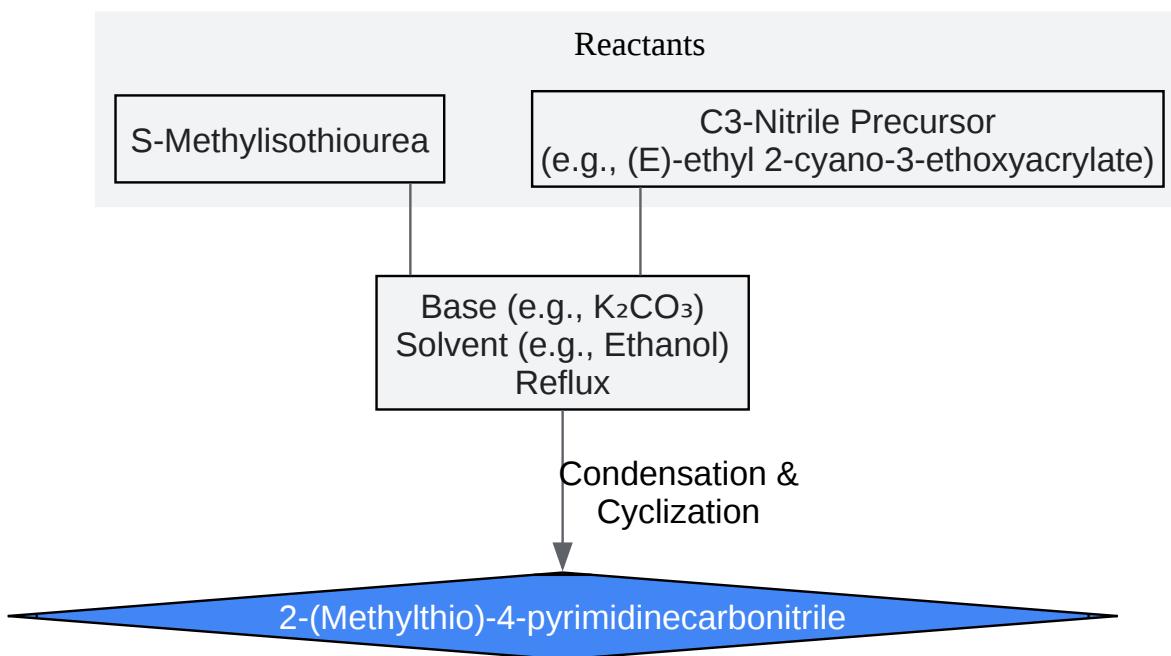
The synthetic utility of **2-(Methylthio)-4-pyrimidinecarbonitrile** lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Representative Synthesis

While multiple synthetic routes exist, a common and effective strategy involves the condensation of S-methylisothiourea with a suitable three-carbon electrophile bearing a nitrile group. This approach provides a direct and efficient pathway to the target molecule.

Experimental Protocol: Synthesis via Condensation

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve S-methylisothiourea sulfate (1.0 eq) and an appropriate C₃-nitrile precursor (e.g., an ethoxymethylenemalononitrile derivative) (1.0 eq) in a suitable solvent such as ethanol.
- **Base Addition:** Add a base, such as potassium carbonate or sodium ethoxide (2.2 eq), to the solution portion-wise at room temperature.
- **Cyclization:** Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[8]
- **Workup:** After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration.
- **Purification:** Wash the crude solid with water and a cold, non-polar solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **2-(Methylthio)-4-pyrimidinecarbonitrile** as a pure solid.

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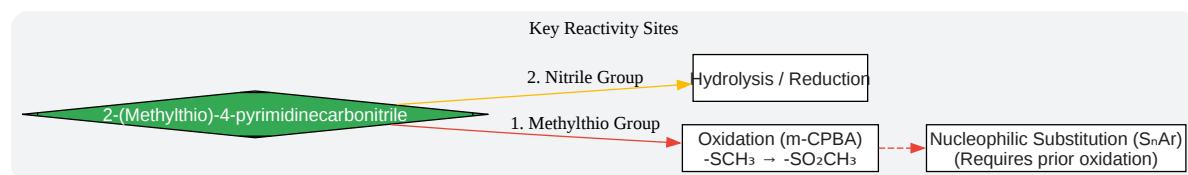
A representative synthetic workflow for **2-(Methylthio)-4-pyrimidinecarbonitrile**.

Core Reactivity Profile

The molecule's reactivity is dominated by the methylthio group, which acts as a versatile functional handle for subsequent modifications.

- **The Methylthio Group: An Activatable Leaving Group:** The methylthio group itself is a relatively poor leaving group. However, it can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group using common oxidizing agents like m-chloroperbenzoic acid (m-CPBA).^[9] The resulting sulfone is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (S_NAr) by a wide range of nucleophiles (amines, alcohols, thiols). This two-step sequence is a cornerstone strategy for elaborating the pyrimidine core. In contrast, without oxidation, the 2-methylthio pyrimidine is significantly less reactive or even unreactive towards nucleophilic displacement compared to its 2-sulfonyl analogue.^[10]
- **The Nitrile Group: The nitrile functionality offers additional synthetic pathways.** It can be:

- Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or carboxamide.
- Reduced using reagents like lithium aluminum hydride (LiAlH_4) to furnish an aminomethyl group.
- Utilized in cycloaddition reactions.
- The Pyrimidine Ring: As an electron-deficient heterocycle, the ring itself can undergo nucleophilic attack, although this is less common than substitution at the activated C2 position.



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Primary reaction pathways for synthetic modification.

Applications in Research and Drug Development

The true value of **2-(Methylthio)-4-pyrimidinecarbonitrile** is realized in its application as an intermediate in the synthesis of complex, high-value molecules. The pyrimidine core is central to numerous pharmaceuticals, including anticancer and anti-infective agents.[1][2]

A prominent and recent application of this scaffold is in the development of targeted cancer therapies. Specifically, derivatives of 5-(methylthio)pyrimidines have been discovered and optimized as potent and selective inhibitors of mutant Epidermal Growth Factor Receptor (EGFR).[11] These inhibitors are designed to target the L858R/T790M mutant forms of EGFR, which are responsible for acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[11] The ability to selectively functionalize the pyrimidine core, often

beginning with intermediates like **2-(Methylthio)-4-pyrimidinecarbonitrile**, is crucial for achieving the desired potency and selectivity profile in these advanced therapeutic agents.

Safety, Handling, and Storage

As with all laboratory chemicals, **2-(Methylthio)-4-pyrimidinecarbonitrile** should be handled with appropriate care by trained personnel.

- Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood.[\[12\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[13\]](#) Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[12\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[13\]](#)[\[14\]](#)

Conclusion

2-(Methylthio)-4-pyrimidinecarbonitrile is a strategically important chemical intermediate whose value is derived from its trifunctional nature. The interplay between the electron-deficient pyrimidine ring, the activatable methylthio leaving group, and the synthetically versatile nitrile moiety makes it a powerful building block for constructing complex molecular architectures. Its demonstrated relevance in the synthesis of next-generation targeted therapeutics, such as mutant-selective EGFR inhibitors, underscores its significance for professionals in drug discovery and medicinal chemistry. A thorough understanding of its reactivity and handling requirements enables researchers to fully leverage its synthetic potential.

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